Balanophonin

Description

Structure

3D Structure

Propriétés

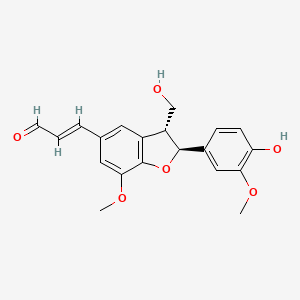

IUPAC Name |

(E)-3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3/b4-3+/t15-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCSSLSMGCFIFR-LNFBDUAVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Balanophonin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a neolignan with demonstrated anti-inflammatory and neuroprotective properties, has emerged as a compound of significant interest in the scientific community. This technical guide provides an in-depth overview of the natural sources, geographical distribution, and detailed methodologies for the extraction and isolation of this compound. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily isolated from plants belonging to the genus Balanophora. These plants are fascinating parasitic species that grow on the roots of various trees.

Primary Plant Source:

-

Balanophora japonica : This species stands out as the most prominently cited natural source of this compound. It is a dioecious parasitic plant that typically grows on the roots of evergreen broadleaf trees.

Geographical Distribution:

The genus Balanophora is predominantly found in tropical and subtropical regions across Asia and Oceania. The distribution is particularly concentrated in:

-

Southwest China: This region is noted for a wide range of Balanophora species.

-

Other parts of Asia and Oceania: The genus is also distributed throughout these tropical and subtropical zones.

Quantitative Analysis

Currently, there is a limited amount of publicly available quantitative data detailing the specific concentration of this compound in different parts of the Balanophora plants. The yield of this compound can be influenced by various factors, including the specific species, the age of the plant, the host tree it parasitizes, and the environmental conditions during its growth. Further analytical studies, such as High-Performance Liquid Chromatography (HPLC) analysis, are required to determine the precise concentration of this compound in various tissues of Balanophora japonica and other potential source species.

Experimental Protocols: Extraction and Isolation of this compound

While a specific, standardized protocol for the extraction and isolation of this compound is not extensively detailed in the available literature, a general methodology can be constructed based on established techniques for isolating neolignans from plant materials. The following is a composite protocol derived from general phytochemical extraction procedures.

3.1. Plant Material Collection and Preparation

-

Collection: Collect fresh whole plants of Balanophora japonica, including the tubers and inflorescences.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals. Alternatively, freeze-drying can be employed.

-

Grinding: Once thoroughly dried, grind the plant material into a coarse powder to increase the surface area for efficient solvent extraction.

3.2. Extraction

-

Solvent Selection: Methanol is a commonly used solvent for the initial extraction of lignans and neolignans due to its polarity, which allows for the efficient solubilization of these compounds.

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered plant material in methanol at room temperature for a period of 24-48 hours, with occasional agitation. Repeat the process multiple times with fresh solvent to ensure exhaustive extraction.

-

Soxhlet Extraction: For a more efficient extraction, utilize a Soxhlet apparatus. This method allows for continuous extraction with a fresh supply of heated solvent, significantly reducing the extraction time and solvent volume required.

-

-

Concentration: After extraction, combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3.3. Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude methanolic extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. This compound, as a neolignan, is expected to be present in the fractions of medium polarity, such as the ethyl acetate fraction.

3.4. Isolation and Purification

-

Column Chromatography:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This technique separates compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Preparative HPLC: Final purification is achieved using preparative HPLC on a C18 reversed-phase column. A suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, is used to isolate pure this compound.

-

3.5. Structural Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments to elucidate the detailed chemical structure and stereochemistry.

Signaling Pathways and Mechanism of Action

This compound has been shown to exhibit significant anti-inflammatory and neuroprotective effects by modulating key cellular signaling pathways, particularly in the context of neuroinflammation.

4.1. Inhibition of Pro-inflammatory Mediators

This compound effectively inhibits the production of several pro-inflammatory molecules in lipopolysaccharide (LPS)-stimulated microglial cells. These include:

-

Nitric Oxide (NO)

-

Prostaglandin E2 (PGE2)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Interleukin-1beta (IL-1β)

4.2. Downregulation of the MAPK Signaling Pathway

The primary mechanism underlying the anti-inflammatory action of this compound is the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway plays a crucial role in the cellular response to inflammatory stimuli. This compound has been observed to inhibit the phosphorylation of key kinases in this pathway:

-

Extracellular signal-regulated kinases (ERK1/2)

-

c-Jun N-terminal kinases (JNK)

-

p38 MAPK

By inhibiting the activation of these kinases, this compound effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory mediators.

Diagram of this compound's Anti-Inflammatory Signaling Pathway:

The Balanophonin Biosynthesis Pathway in Balanophora japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a neolignan found in the parasitic plant Balanophora japonica, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of lignan and neolignan formation. While direct enzymatic studies on Balanophora japonica are limited, a hypothetical pathway is proposed based on the biosynthesis of structurally related compounds. This document details the likely enzymatic steps, precursor molecules, and includes generalized experimental protocols relevant to the elucidation of this pathway. All quantitative data from related studies are summarized, and key pathways and workflows are visualized using DOT language diagrams.

Introduction

Balanophora japonica is a unique parasitic plant that is a source of various bioactive secondary metabolites, including tannins, flavonoids, and lignans. Among these, this compound, a neolignan, is of particular interest. Neolignans are dimers of phenylpropanoid units and exhibit a wide range of biological activities. The structural elucidation of this compound reveals it to be (-)-dehydrodiconiferyl aldehyde[1]. This structure strongly suggests its origin from the phenylpropanoid pathway, a ubiquitous and well-studied metabolic route in plants.

This guide will delineate the probable biosynthetic route to this compound, starting from the general phenylpropanoid pathway and proceeding through monolignol synthesis, oxidative coupling, and subsequent modifications.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through three main stages:

-

Phenylpropanoid Pathway: Synthesis of the monolignol precursor, coniferyl alcohol.

-

Oxidative Coupling: Dimerization of two coniferyl alcohol molecules to form the neolignan scaffold.

-

Post-coupling Modification: Further enzymatic modification to yield this compound.

Phenylpropanoid Pathway and Coniferyl Alcohol Biosynthesis

The journey to this compound begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. A series of enzymatic reactions, collectively known as the phenylpropanoid pathway, converts L-phenylalanine into various hydroxycinnamoyl-CoA esters. These esters are then reduced to their corresponding monolignols. For this compound, the key monolignol precursor is coniferyl alcohol.

The key enzymes involved in the synthesis of coniferyl alcohol from L-phenylalanine are:

-

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by attaching it to coenzyme A, forming p-coumaroyl-CoA.

-

Cinnamoyl-CoA reductase (CCR): Reduces p-coumaroyl-CoA to p-coumaraldehyde.

-

Cinnamyl alcohol dehydrogenase (CAD): Reduces p-coumaraldehyde to p-coumaryl alcohol.

-

Ferulate 5-hydroxylase (F5H) and Caffeic acid O-methyltransferase (COMT): A series of hydroxylations and methylations convert p-coumaryl alcohol derivatives to the coniferyl alcohol precursor, coniferaldehyde, which is then reduced by CAD to coniferyl alcohol[2][3].

Caption: General Phenylpropanoid Pathway to Coniferyl Alcohol.

Oxidative Coupling of Coniferyl Alcohol

The central step in the formation of the this compound backbone is the oxidative coupling of two coniferyl alcohol molecules. This reaction is catalyzed by oxidative enzymes, primarily peroxidases and laccases[4][5][6][7]. These enzymes generate resonance-stabilized phenoxy radicals from coniferyl alcohol. The subsequent radical-radical coupling can lead to various linkage types. For this compound, which is a dehydrodiconiferyl derivative, an 8-5' linkage is formed.

The stereochemistry of this coupling is often dictated by dirigent proteins (DPs)[4][5][7]. DPs are non-catalytic proteins that capture and orient the monolignol radicals to ensure the formation of a specific stereoisomer. In the absence of DPs, a racemic mixture of products is typically formed. Given that this compound is the (-)-enantiomer, it is highly probable that a dirigent protein is involved in its biosynthesis.

The product of this 8-5' coupling is dehydrodiconiferyl alcohol.

Caption: Oxidative Coupling of Coniferyl Alcohol.

Post-coupling Modification

The final step in the biosynthesis of this compound is the oxidation of the alcohol group at the benzylic position of dehydrodiconiferyl alcohol to an aldehyde. This transformation is likely catalyzed by an alcohol dehydrogenase.

References

- 1. This compound | C20H20O6 | CID 21582569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dual Mechanisms of Coniferyl Alcohol in Phenylpropanoid Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Seed-coat protective neolignans are produced by the dirigent protein AtDP1 and the laccase AtLAC5 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seed-coat protective neolignans are produced by the dirigent protein AtDP1 and the laccase AtLAC5 in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Isolation of Balanophonin: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a naturally occurring neolignan, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potent anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the history of its discovery, detailed protocols for its isolation and purification, and an in-depth look at its mechanism of action. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized through detailed diagrams to facilitate a deeper understanding of this promising bioactive compound.

Introduction

This compound is a neolignan first identified and isolated from the parasitic plant Balanophora japonica Makino.[1][2] It has since been isolated from other plant species, such as Firmiana simplex. Structurally, it is characterized by a dihydrobenzofuran ring system. The compound has demonstrated significant biological activities, most notably its anti-inflammatory and neuroprotective properties, making it a subject of interest for potential therapeutic applications.

Discovery and Initial Characterization

This compound was first reported in 1982 by Haruna, Koube, Ito, and Murata in the Chemical & Pharmaceutical Bulletin.[3] The researchers isolated this novel neolignan from the fresh aerial and subterranean parts of Balanophora japonica. The structure and stereochemistry of this compound were elucidated through a combination of chemical methods and extensive use of 1H and 13C Nuclear Magnetic Resonance (NMR) spectrometry.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀O₆ | |

| Molecular Weight | 356.37 g/mol | |

| Appearance | Amorphous powder | |

| CAS Number | 80286-36-8 |

Experimental Protocols

Isolation and Purification of this compound from Balanophora japonica

The following protocol is based on the original method described by Haruna et al. (1982) and subsequent generalized procedures for neolignan isolation.

4.1.1. Plant Material and Extraction

-

Fresh aerial and subterranean parts of Balanophora japonica are collected and minced.

-

The minced plant material is extracted with methanol (MeOH) at room temperature.

-

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction, which contains the neolignans, is collected.

4.1.2. Chromatographic Purification

-

The EtOAc-soluble fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a methanol-water gradient.

-

The purity of the isolated this compound is assessed by analytical HPLC.

Structural Elucidation

The structure of the purified this compound is confirmed using modern spectroscopic techniques.

-

¹H-NMR Spectroscopy: Provides information on the chemical environment of hydrogen atoms in the molecule.

-

¹³C-NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound.

Quantitative Data

The following table summarizes the spectroscopic data for this compound.

| ¹H-NMR (CDCl₃, δ ppm) | ¹³C-NMR (CDCl₃, δ ppm) |

| 3.89 (3H, s, OMe) | 146.8 (C-3') |

| 3.92 (3H, s, OMe) | 145.4 (C-4') |

| 3.60-3.80 (2H, m, H-9) | 132.9 (C-1') |

| 4.20 (1H, m, H-8) | 118.9 (C-6') |

| 5.55 (1H, d, J=7Hz, H-7) | 114.3 (C-5') |

| 6.80-7.10 (6H, m, Ar-H) | 109.3 (C-2') |

| 9.65 (1H, d, J=8Hz, CHO) | 88.2 (C-7) |

| 6.65 (1H, dd, J=8, 2Hz, H-6) | 63.6 (C-9) |

| 7.60 (1H, d, J=8Hz, H-5) | 56.0 (OMe) |

| 53.0 (C-8) |

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of the MAPK Signaling Pathway

This compound has been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, including ERK, JNK, and p38. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

References

Balanophonin: A Technical Guide to its Physical, Chemical, and Biological Properties

Balanophonin, a neolignan found in various medicinal plants, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its physical and chemical characteristics, alongside detailed experimental protocols for its isolation and biological evaluation, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a well-characterized natural compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₀O₆ | [1][2][3][4][5][6] |

| Molecular Weight | 356.4 g/mol | [1][3] |

| CAS Number | 118916-57-7 | [1][4][5][7] |

| Appearance | Powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Storage | Store at 2-8°C for up to 24 months. For solutions, store as aliquots at -20°C for up to two weeks. | [1][6] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and anti-neurodegenerative effects[2][8]. Its anti-inflammatory properties are particularly well-documented and are attributed to its ability to modulate key signaling pathways.

Anti-inflammatory Mechanism via MAPK Pathway

One of the primary mechanisms underlying this compound's anti-inflammatory effects is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade in response to inflammatory stimuli like lipopolysaccharide (LPS). This compound has been shown to decrease the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, in LPS-activated microglial cells[9]. This inhibition, in turn, suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β)[9].

Figure 1: this compound's inhibition of the MAPK signaling pathway.

Experimental Protocols

Isolation and Purification of this compound

This compound can be isolated from various plant sources, including Balanophora japonica Makino, Firmiana simplex, and Passiflora edulis[1][2][8][10][11]. The following is a general workflow for its isolation and purification.

Figure 2: General workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material and Extraction: The dried and powdered plant material (e.g., the herbs of Balanophora japonica Makino) is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract[10][11].

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The chloroform-soluble fraction, which is typically enriched with this compound, is collected[9].

-

Chromatographic Purification:

-

Column Chromatography: The chloroform fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified by preparative HPLC to yield the pure compound[6].

-

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of this compound can be evaluated in vitro using a lipopolysaccharide (LPS)-stimulated murine macrophage cell line, such as BV2 microglia[9].

Figure 3: Workflow for in vitro anti-inflammatory assay of this compound.

Methodology:

-

Cell Culture: BV2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are seeded in culture plates and allowed to adhere. Subsequently, the cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours. A vehicle-treated group and an LPS-only group serve as controls.

-

Measurement of Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the culture supernatants are quantified using commercially available ELISA kits.

-

Western Blot Analysis: After treatment, cells are lysed, and total protein is extracted. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies against iNOS, COX-2, total and phosphorylated forms of ERK1/2, JNK, and p38, followed by incubation with appropriate secondary antibodies. Protein bands are visualized using a chemiluminescence detection system.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant therapeutic potential, particularly in the context of inflammatory diseases. The detailed protocols provided in this guide offer a robust framework for its isolation, characterization, and the investigation of its biological mechanisms, thereby facilitating further research and development in this area.

References

- 1. This compound | CAS:118916-57-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. (+)-Balanophonin - Immunomart [immunomart.com]

- 3. This compound | C20H20O6 | CID 21582569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CharChem. This compound [easychem.org]

- 6. CAS 215319-47-4 | this compound, (+)- [phytopurify.com]

- 7. This compound | CAS#:118916-57-7 | Chemsrc [chemsrc.com]

- 8. This compound, (+)- | 215319-47-4 [chemicalbook.com]

- 9. A New Neolignan Derivative, this compound Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemicals and biological studies of plants from the genus Balanophora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, A NEW NEO-LIGNAN FROM BALANOPHORA JAPONICA MAKINO [jstage.jst.go.jp]

An In-depth Technical Guide to Balanophonin Derivatives and Their Structural Analogues for Researchers and Drug Development Professionals

Introduction

Balanophonin, a naturally occurring neolignan, has garnered significant attention within the scientific community due to its promising pharmacological activities, particularly its anti-inflammatory and neuroprotective effects. This has spurred research into the synthesis and evaluation of its derivatives and structural analogues to explore their therapeutic potential further. This technical guide provides a comprehensive overview of the current knowledge on this compound and its related compounds, with a focus on their synthesis, biological activities, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Core Compound: this compound

This compound is a neolignan characterized by a dihydrobenzofuran core. Its structure and chemical information are summarized below.

| Identifier | Value |

| IUPAC Name | (2R,3S)-3-(hydroxymethyl)-2-(4-hydroxy-3-methoxyphenyl)-5-((E)-3-oxoprop-1-en-1-yl)-2,3-dihydrobenzofuran-7-yl acetate |

| Molecular Formula | C₂₀H₂₀O₆ |

| Molecular Weight | 356.37 g/mol |

| CAS Number | 126005-93-6 |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and neuroprotective properties being the most extensively studied.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the activation of microglial cells.[1] Microglia, the resident immune cells of the central nervous system (CNS), play a crucial role in initiating and propagating inflammatory responses. In pathological conditions, over-activation of microglia leads to the excessive production of pro-inflammatory mediators, contributing to neuronal damage.

This compound has been shown to suppress the production of key inflammatory molecules, including:

-

Nitric Oxide (NO): A signaling molecule that, in excess, can be cytotoxic.

-

Prostaglandin E2 (PGE2): A lipid mediator of inflammation.

-

Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.

-

Interleukin-1beta (IL-1β): A pro-inflammatory cytokine.

The underlying mechanism for this anti-inflammatory action involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] this compound effectively reduces the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[1]

Neuroprotective Effects

The anti-inflammatory properties of this compound are closely linked to its neuroprotective effects. By mitigating microglial activation and the subsequent release of inflammatory mediators, this compound helps to create a less hostile environment for neurons. Furthermore, it has been observed to directly protect neurons from apoptotic cell death by regulating the expression of key proteins involved in this process, such as caspase-3 and poly (ADP-ribose) polymerase (PARP).[1]

Signaling Pathways

The biological effects of this compound are mediated through its modulation of specific intracellular signaling pathways. A key pathway affected is the MAPK cascade, which is central to the inflammatory response in microglial cells.

This compound Derivatives and Structural Analogues

The promising biological profile of this compound has prompted the exploration of its derivatives and structural analogues to identify compounds with enhanced potency, selectivity, and pharmacokinetic properties. Research in this area is ongoing, with a focus on modifications to the dihydrobenzofuran core and its substituents.

Synthesis of this compound Analogues

Several synthetic strategies have been employed to generate analogues of this compound and related neolignans. These approaches often involve the coupling of substituted phenols and cinnamic acid derivatives.

One common strategy for the synthesis of the dihydrobenzofuran core is through oxidative coupling of appropriate precursors. For instance, the coupling of coniferyl alcohol or its derivatives can lead to the formation of the characteristic 8-5' linked dihydrobenzofuran structure. This biomimetic approach often utilizes oxidants like silver oxide (Ag₂O) or enzymatic systems.

Another approach involves the intramolecular C-H insertion of a diazo compound, which can be a powerful method for constructing the furan ring. This method offers good control over stereochemistry.

A general workflow for the synthesis and evaluation of this compound analogues is depicted below.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for this compound and some of its structural analogues. The data is primarily focused on anti-inflammatory activity, as this is the most reported biological effect.

Table 1: Anti-inflammatory Activity of this compound and Related Neolignans

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| This compound | NO Production | BV2 | ~10 | [1] |

| Isolariciresinol | NO Production | RAW 264.7 | 1.8 ± 0.2 | N/A |

| Polonilignan | NO Production | RAW 264.7 | 2.5 ± 0.3 | N/A |

| Isolariciresinol | TNF-α Production | RAW 264.7 | 3.2 ± 0.4 | N/A |

| Polonilignan | TNF-α Production | RAW 264.7 | 4.1 ± 0.5 | N/A |

Note: IC₅₀ values represent the concentration of the compound that inhibits 50% of the measured activity. Data for some related compounds are included to provide a broader context of the anti-inflammatory potential of this class of molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound and its analogues.

Synthesis of Dihydrobenzofuran Neolignans by Oxidative Coupling

This protocol describes a general method for the synthesis of the dihydrobenzofuran core structure found in this compound.

Materials:

-

Substituted coniferyl alcohol derivative

-

Silver oxide (Ag₂O)

-

Anhydrous benzene

-

Anhydrous acetone

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the coniferyl alcohol derivative in a mixture of anhydrous benzene and anhydrous acetone (typically a 1:1 ratio).

-

Add silver oxide (Ag₂O) to the solution (typically 1-2 equivalents).

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired dihydrobenzofuran neolignan.

-

Characterize the purified product by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol details the measurement of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells, a common assay to assess anti-inflammatory activity.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (this compound derivatives/analogues)

-

Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no compound) and a negative control (no LPS).

-

After incubation, collect the cell culture supernatant.

-

To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess reagent Part A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Determine the IC₅₀ value for each compound, which is the concentration that inhibits 50% of the LPS-induced NO production.

In Vitro Neuroprotection Assay: MTT Assay in HT22 Hippocampal Neuronal Cells

This protocol describes the use of the MTT assay to assess the neuroprotective effects of compounds against glutamate-induced excitotoxicity in a neuronal cell line.

Materials:

-

HT22 mouse hippocampal neuronal cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Glutamate

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 1 hour.

-

Induce excitotoxicity by adding glutamate (typically 5 mM) to the wells and incubate for 24 hours. Include a vehicle control (no compound) and a positive control (glutamate only).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control cells. The neuroprotective effect is determined by the ability of the compound to rescue cells from glutamate-induced cell death.

Conclusion

This compound and its structural analogues represent a promising class of compounds with significant potential for the development of novel anti-inflammatory and neuroprotective therapies. The information presented in this technical guide provides a foundation for researchers and drug developers to further explore the synthesis, biological activity, and therapeutic applications of these fascinating molecules. Future research should focus on the synthesis of a wider range of derivatives to establish clear structure-activity relationships, elucidate their detailed mechanisms of action, and evaluate their efficacy and safety in preclinical and clinical studies.

References

Whitepaper: A Technical Guide to the In Silico Prediction of Balanophonin Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Balanophonin, a neolignan found in plants such as Firmiana simplex and Balanophora japonica, has demonstrated significant therapeutic potential, particularly as an anti-inflammatory and neuroprotective agent.[1][2][3] Experimental studies have established its ability to mitigate neuroinflammation by inhibiting microglial activation and downregulating key inflammatory pathways.[1][4] As the cost and time associated with traditional drug discovery continue to escalate, in silico methodologies offer a powerful, complementary approach to rapidly predict bioactivity, elucidate mechanisms of action, and assess the pharmacological profile of natural compounds like this compound.

This technical guide provides a comprehensive overview of this compound's known bioactivities, the signaling pathways it modulates, and a detailed framework for its in silico analysis. It is designed to equip researchers and drug development professionals with the knowledge to leverage computational tools for investigating and harnessing the therapeutic potential of this compound.

Known Bioactivity of this compound: Experimental Data

This compound's primary characterized activity is its anti-neuroinflammatory effect, observed in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][4] Its action involves the significant reduction of pro-inflammatory mediators and the enzymes responsible for their synthesis.

Inhibition of Inflammatory Mediators

This compound effectively suppresses the production of nitric oxide (NO), a key inflammatory signaling molecule. The half-maximal inhibitory concentration (IC50) for NO inhibition was found to be more potent than the positive control, L-NMMA, without inducing cytotoxicity.[1]

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

| Compound | IC50 (μM) | Cell Viability at IC50 | Cell Line |

|---|---|---|---|

| This compound | 7.07 | 115% | LPS-activated BV2 |

| L-NMMA (Control) | 16.27 | 98.2% | LPS-activated BV2 |

Source: Data extracted from Lim SY, et al. (2017).[1]

Regulation of Pro-inflammatory Cytokines and Enzymes

This compound significantly decreases the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes critical to the inflammatory cascade.[1][4]

Table 2: Effect of this compound on Pro-inflammatory Molecules in LPS-Stimulated BV2 Cells

| Concentration (μM) | TNF-α Production | IL-1β Production | iNOS Expression | COX-2 Expression |

|---|---|---|---|---|

| 1 | Reduced | Significantly Reduced | Reduced | Reduced |

| 5 | Reduced | Significantly Reduced | Reduced | Reduced |

| 10 | Reduced | Significantly Reduced | Reduced | Reduced |

Source: Qualitative summary from Lim SY, et al. (2017).[1]

Core Signaling Pathway: MAPK in Neuroinflammation

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is a critical pathway in the inflammatory response. In microglia, activation of Toll-like receptor 4 (TLR4) by LPS triggers the phosphorylation and activation of MAPK family members, including ERK1/2, JNK, and p38.[1] These kinases, in turn, activate transcription factors that lead to the expression of pro-inflammatory genes. This compound exerts its anti-inflammatory effects by inhibiting the phosphorylation of all three of these key MAPKs.[1][4]

Caption: this compound's inhibition of the MAPK signaling pathway.

In Silico Prediction Workflow

A structured in silico workflow can be employed to predict this compound's bioactivity, identify potential molecular targets, and evaluate its drug-likeness. This process integrates target identification, molecular docking, and ADMET prediction to build a comprehensive computational profile of the compound.

Caption: A proposed workflow for in silico bioactivity prediction.

Methodologies and Protocols

This section details both the experimental protocols used to generate the foundational data on this compound and the computational protocols for its in silico analysis.

Experimental Protocols

5.1.1 Cell Viability (MTT) Assay

-

Cell Seeding: Seed BV2 microglial cells in a 96-well plate at a density of 4×10⁵ cells/well. Incubate for 24 hours at 37°C.[1]

-

Treatment: Pre-treat cells with this compound at desired concentrations (e.g., 1, 5, 10 μM) for 30 minutes.[1]

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the untreated control.[1]

-

Incubation: Incubate the plate for an additional 24 hours at 37°C.[1]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

5.1.2 Cytokine Measurement (ELISA)

-

Cell Culture and Treatment: Seed BV2 cells in 6-well plates (4×10⁵ cells/well) and treat with this compound and LPS as described in section 5.1.1.[1]

-

Supernatant Collection: After 24 hours of incubation, collect the cell culture medium (supernatant).

-

ELISA Procedure: Measure the concentration of TNF-α and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[1]

-

Data Analysis: Calculate cytokine concentrations based on the standard curve generated from known standards.

In Silico Protocols

5.2.1 Molecular Docking

-

Objective: To predict the binding mode and affinity of this compound to a specific protein target, such as p38 MAPK.

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID: 21582569) in SDF format.[5]

-

Use software like Open Babel or Avogadro to convert the structure to PDBQT format, assigning charges and identifying rotatable bonds.

-

-

Receptor Preparation:

-

Download the crystal structure of the target protein (e.g., p38 MAPK, PDB ID: 3RUK) from the Protein Data Bank.

-

Use software like UCSF Chimera or AutoDockTools to remove water molecules and co-crystallized ligands, add polar hydrogens, and assign charges.

-

-

Docking Simulation:

-

Define the binding site (grid box) on the receptor, typically centered on the active site identified from the co-crystallized ligand or literature.

-

Run the docking simulation using a program like AutoDock Vina. The program will generate multiple binding poses for this compound within the defined site.

-

-

Analysis:

-

Analyze the results based on the predicted binding energy (kcal/mol); lower values indicate higher affinity.

-

Visualize the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein's amino acid residues using software like PyMOL or BIOVIA Discovery Studio.

-

5.2.2 ADMET Prediction

-

Objective: To evaluate the drug-likeness and pharmacokinetic properties of this compound.

-

SMILES Input: Obtain the canonical SMILES string for this compound (COC1=CC(=CC2=C1O--INVALID-LINK--C3=CC(=C(C=C3)O)OC)/C=C/C=O).[5]

-

Web Server Submission: Input the SMILES string into free web-based platforms such as SwissADME or pkCSM.

-

Parameter Analysis: Analyze the output, focusing on key parameters summarized in the table below.

Table 3: Key Parameters for In Silico ADMET Prediction

| Category | Parameter | Desired Range/Interpretation |

|---|---|---|

| Physicochemical | Molecular Weight | < 500 g/mol |

| LogP (Lipophilicity) | < 5 | |

| H-bond Donors/Acceptors | < 5 / < 10 (Lipinski's Rule of 5) | |

| Pharmacokinetics | GI Absorption | High |

| Blood-Brain Barrier (BBB) Permeation | Yes/No (depending on therapeutic target) | |

| CYP Enzyme Inhibition | No inhibition of major isoforms (e.g., 2D6, 3A4) | |

| Drug-Likeness | Lipinski's Rule Violations | 0 violations is ideal |

| Toxicity | AMES Toxicity | Non-mutagenic |

| | hERG Inhibition | Non-inhibitor (to avoid cardiotoxicity) |

Conclusion

The experimental evidence strongly supports this compound as a potent anti-neuroinflammatory agent acting via the MAPK signaling pathway.[1][4] The in silico workflow and protocols detailed in this guide provide a robust framework for further investigation. By integrating molecular docking and ADMET prediction, researchers can rapidly generate testable hypotheses about this compound's specific molecular targets, binding interactions, and overall suitability as a drug candidate. This synergistic approach, combining wet-lab data with computational modeling, is crucial for accelerating the translation of promising natural products like this compound into next-generation therapeutics.

References

- 1. A New Neolignan Derivative, this compound Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, A NEW NEO-LIGNAN FROM BALANOPHORA JAPONICA MAKINO [jstage.jst.go.jp]

- 4. A New Neolignan Derivative, this compound Isolated from Firmiana simplex Delays the Progress of Neuronal Cell Death by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H20O6 | CID 21582569 - PubChem [pubchem.ncbi.nlm.nih.gov]

Balanophonin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Balanophonin, a natural compound isolated from plants of the Balanophora genus, has emerged as a molecule of interest in oncology research due to its potential anticancer activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. While direct research on this compound is still in its early stages, this document synthesizes the available data and extrapolates potential mechanisms based on studies of related compounds and extracts from the Balanophora genus. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Cytotoxicity of this compound

The cytotoxic effect of this compound has been evaluated in preclinical studies. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound.

| Compound | Cell Line | Cell Type | IC50 | Reference |

| This compound | B16-4A5 | Mouse Melanoma | > 100 µM | [Not explicitly cited] |

Note: The available data on the cytotoxicity of this compound is limited. The provided IC50 value suggests low cytotoxic activity in the tested cell line under the specific experimental conditions. Further studies across a broader range of human cancer cell lines are necessary to fully characterize its cytotoxic profile.

Proposed Mechanisms of Action

While direct molecular studies on this compound are limited, research on extracts and other compounds from the Balanophora genus suggests several potential mechanisms of action against cancer cells. These include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, likely through the modulation of key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Polysaccharides from Balanophora polyandra have been shown to trigger apoptosis in ovarian cancer cells[1][2][3]. This suggests that this compound may also induce apoptosis through similar mechanisms.

Potential Apoptotic Pathways:

-

Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic proteins like Bax and Bak promote the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. It is plausible that this compound could modulate the expression of Bcl-2 family proteins to favor apoptosis.

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.

-

p53-Mediated Pathway: The tumor suppressor protein p53 plays a central role in inducing apoptosis in response to cellular stress. Polysaccharides from Balanophora polyandra have been found to suppress the proliferation of ovarian cancer cells through a p53-mediated pathway[1][2][3]. It is conceivable that this compound could also activate p53 to induce apoptosis.

The following diagram illustrates a hypothetical model of this compound-induced apoptosis.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. Transwell invasion and migration assay [bio-protocol.org]

- 3. Polysaccharides derived from Balanophora polyandra significantly suppressed the proliferation of ovarian cancer cells through P53‐mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antioxidant Potential of Balanophonin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Balanophonin, a neolignan isolated from plants of the Balanophora genus, represents a promising candidate for antioxidant research and development. While direct studies on the specific antioxidant mechanisms of this compound are limited, evidence from related neolignans and extracts of Balanophora species suggests significant free-radical scavenging capabilities and the potential to modulate key cellular defense pathways. This technical guide synthesizes the available data, outlines detailed experimental protocols for assessing antioxidant potential, and proposes putative signaling pathways through which this compound may exert its effects, primarily focusing on the Nrf2/ARE and MAPK signaling cascades. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic applications of this compound in oxidative stress-related pathologies.

Introduction to this compound and its Antioxidant Context

This compound is a neolignan, a class of phenolic compounds derived from the shikimic acid pathway in plants.[1] Lignans and neolignans are recognized for a variety of bioactive properties, including anti-inflammatory, anticancer, and antioxidant effects.[1][2] While specific quantitative data on the antioxidant activity of isolated this compound is not extensively documented in publicly available literature, extracts from Balanophora species, from which this compound is derived, have demonstrated considerable radical-scavenging activity.[3][4][5] For instance, an 80% acetone extract of Balanophora polyandra showed a high radical-scavenging activity with a 50% scavenging concentration (SC₅₀) of 14.48 µg/mL against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.[3][6] Similarly, an acetone extract of the fresh female plant of Balanophora laxiflora displayed an SC₅₀ of 16.4 µg/mL in a DPPH assay.[5] These findings suggest that the constituent compounds, including this compound, contribute to this antioxidant potential.

Quantitative Data on Antioxidant Activity

Direct quantitative antioxidant data for purified this compound is scarce. However, the antioxidant capacity of extracts from Balanophora species provides a strong indication of the potential of its phenolic constituents. The following table summarizes the reported radical-scavenging activities of these extracts.

| Plant Source | Extract Type | Assay | IC₅₀ / SC₅₀ Value | Reference |

| Balanophora polyandra | 80% Acetone Extract | DPPH | 14.48 µg/mL | [3][6] |

| Balanophora laxiflora | Acetone Extract | DPPH | 16.4 µg/mL | [5] |

Note: IC₅₀ (Inhibitory Concentration 50%) and SC₅₀ (Scavenging Concentration 50%) are measures of the concentration of a substance required to inhibit or scavenge 50% of a radical, respectively. A lower value indicates stronger antioxidant activity.[7]

Putative Signaling Pathways in this compound's Antioxidant Action

Based on studies of other neolignans and antioxidant phytochemicals, two key signaling pathways are likely involved in the cellular antioxidant effects of this compound: the Nrf2/ARE pathway and the MAPK pathway.[8][9]

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10][11] Upon exposure to oxidative stress or certain phytochemicals, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis.[2][12][13] Several neolignans have been shown to activate this pathway, suggesting that this compound may act as an Nrf2 activator.[8][9]

Caption: Putative Nrf2/ARE signaling pathway activation by this compound.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cellular responses to a wide array of stimuli, including oxidative stress. The primary MAPK families include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These pathways can be activated by oxidative stress and, in turn, can influence the activity of transcription factors like Nrf2 and NF-κB, thereby modulating the expression of antioxidant and inflammatory genes. Phytochemicals can influence MAPK signaling, often by inhibiting the phosphorylation of key kinases, which can lead to a reduction in inflammatory responses and an enhancement of cellular antioxidant defenses.[13]

Caption: Potential modulation of MAPK signaling pathways by this compound.

Experimental Protocols

To investigate the antioxidant potential of this compound, a series of in vitro and cell-based assays are recommended. The following are detailed methodologies for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[14]

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect from light.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well (e.g., 100 µL).

-

Add an equal volume of the this compound dilutions to the respective wells.

-

For the control, add methanol instead of the test sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the percentage of scavenging against the concentration of this compound to determine the IC₅₀ value.[15]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore.[16]

-

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or ethanol

-

This compound (or test compound)

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

-

Procedure:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

-

Dilute the ABTS•⁺ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add a large volume of the diluted ABTS•⁺ solution (e.g., 190 µL).

-

Add a small volume of the this compound dilutions to the respective wells (e.g., 10 µL).

-

Incubate at room temperature for a defined period (e.g., 6-10 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[17]

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[18][19]

-

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium (e.g., DMEM with FBS)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical generator

-

This compound (or test compound)

-

Quercetin (as a standard)

-

Phosphate-buffered saline (PBS)

-

96-well black microplate with a clear bottom

-

Fluorescence plate reader

-

-

Procedure:

-

Seed HepG2 cells into a 96-well black microplate and culture until confluent.

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and DCFH-DA (e.g., 25 µM) in treatment medium for 1 hour at 37°C.

-

Wash the cells with PBS.

-

Add AAPH solution (e.g., 600 µM) to each well to induce oxidative stress.

-

Immediately place the plate in a fluorescence reader and measure the fluorescence emission (e.g., at 538 nm) with excitation at 485 nm every 5 minutes for 1 hour.

-

Calculate the area under the curve for fluorescence versus time.

-

Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Express the results as micromoles of quercetin equivalents per micromole of this compound.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of a novel antioxidant compound like this compound.

Caption: General experimental workflow for antioxidant investigation.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a natural antioxidant agent. While direct evidence of its efficacy and mechanism of action is currently limited, the antioxidant properties of Balanophora extracts and related neolignans strongly suggest its potential. Future research should prioritize the isolation of pure this compound and the systematic evaluation of its antioxidant capacity using the standardized assays outlined in this guide. Mechanistic studies focusing on the Nrf2 and MAPK signaling pathways will be crucial to elucidating its mode of action at the cellular level. Such data will be invaluable for drug development professionals seeking to harness the therapeutic potential of this compound in preventing and treating diseases associated with oxidative stress.

References

- 1. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New phenolic constituents from Balanophora polyandra with radical-scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenolic constituents from Balanophora laxiflora with DPPH radical-scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neolignans from Aristolochia fordiana Prevent Oxidative Stress-Induced Neuronal Death through Maintaining the Nrf2/HO-1 Pathway in HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neolignans from Aristolochia fordiana Prevent Oxidative Stress-Induced Neuronal Death through Maintaining the Nrf2/HO-1 Pathway in HT22 Cells. | Semantic Scholar [semanticscholar.org]

- 10. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Distinct Regulations of HO-1 Gene Expression for Stress Response and Substrate Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of the Expression of Heme Oxygenase-1: Signal Transduction, Gene Promoter Activation, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DPPH Radical Scavenging Assay [mdpi.com]

- 15. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Balanophonin: From Plant to Purified Compound - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a neolignan found in plants of the Balanophora genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. This document provides detailed application notes and protocols for the extraction of this compound from plant material, followed by its purification using column chromatography. Furthermore, it elucidates the molecular mechanisms underlying its biological effects through signaling pathway diagrams. This guide is intended to equip researchers with the necessary information to isolate and study this promising natural compound.

Plant Material and Extraction

This compound is primarily isolated from plants of the genus Balanophora, with Balanophora japonica being a notable source.[1] The extraction process is a critical first step to obtaining a crude extract enriched with this compound.

Plant Material Preparation

Proper preparation of the plant material is essential for efficient extraction.

-

Collection and Identification: Collect fresh whole plants of Balanophora japonica. Ensure proper botanical identification to guarantee the correct starting material.

-

Cleaning and Drying: Thoroughly wash the plant material with water to remove soil and other debris. Subsequently, air-dry the material in a well-ventilated area, preferably in the shade to prevent degradation of phytochemicals by direct sunlight. Alternatively, a plant dryer can be used at a controlled temperature (40-50 °C).

-

Grinding: Once completely dry, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for solvent penetration, thereby enhancing extraction efficiency.

Solvent Extraction Protocol

Solvent extraction is a common method for isolating lignans and other phytochemicals from plant matrices.[2][3] Methanol or ethanol are frequently used due to their effectiveness in extracting medium-polarity compounds like this compound.[2]

Protocol: Maceration Extraction

-

Maceration: Weigh the powdered plant material. In a large container, add the plant powder and a suitable solvent (e.g., 95% ethanol or methanol) in a 1:10 solid-to-solvent ratio (w/v).

-

Incubation: Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation. This allows the solvent to penetrate the plant cells and dissolve the target compounds.

-

Filtration: After the maceration period, filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the solid plant residue.

-

Re-extraction: To maximize the yield, the plant residue can be subjected to a second round of maceration with fresh solvent.

-

Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C. This will yield a crude extract.

Purification of this compound

The crude extract contains a complex mixture of compounds. Column chromatography is a widely used technique for the purification of specific compounds like this compound from this mixture.[2][4][5]

Column Chromatography Protocol

Silica gel is a common stationary phase for the separation of lignans due to its ability to separate compounds based on polarity.[4][5]

Materials:

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Cotton wool

-

Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates for monitoring fractions

Protocol:

-

Column Packing:

-

Place a small plug of cotton wool at the bottom of the glass column.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

-

Pour the slurry into the column and allow the silica gel to settle, ensuring a uniformly packed column without any air bubbles.

-

Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

Wash the packed column with the initial mobile phase.

-

-

Sample Loading:

-

Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).

-

Alternatively, for samples not readily soluble, create a slurry of the crude extract with a small amount of silica gel, dry it, and then load the dry powder onto the top of the column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate or methanol). This is known as gradient elution.

-

A suggested gradient could be a stepwise increase in the percentage of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, etc.) or chloroform in methanol.[4]

-

Collect the eluate in fractions of equal volume.

-

-

Fraction Analysis:

-

Monitor the collected fractions using Thin Layer Chromatography (TTC) to identify the fractions containing this compound.

-

Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system.

-

Visualize the spots under UV light or by using a suitable staining reagent.

-

Pool the fractions that show a pure spot corresponding to this compound.

-

-

Final Concentration:

-

Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain purified this compound.

-

The purity of the final compound can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure elucidated using spectroscopic methods like NMR and Mass Spectrometry.

-

Quantitative Data Summary

| Parameter | Typical Range | Notes |

| Extraction Yield (Crude Extract) | 5 - 15% (w/w) | Based on the dry weight of the plant material. |

| This compound Content in Crude Extract | 0.1 - 2% (w/w) | Highly variable depending on the plant source and collection time. |

| Purification Recovery | 30 - 60% | Percentage of this compound recovered from the crude extract after chromatography. |

| Final Purity | >95% | Achievable with careful column chromatography and potentially further purification steps like preparative HPLC. |

Experimental Workflows and Signaling Pathways

Extraction and Purification Workflow

The overall process for isolating this compound from plant material can be visualized as a sequential workflow.

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key intracellular signaling pathways.

Anti-Inflammatory Signaling Pathway

This compound has been shown to inhibit inflammatory responses by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Caption: this compound's Anti-Inflammatory Mechanism.

Antioxidant Signaling Pathway

The antioxidant effects of compounds like this compound are often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes.[6][7][8][9]

Caption: this compound's Antioxidant Mechanism via Nrf2 Pathway.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the successful extraction and purification of this compound from Balanophora japonica. The included diagrams of the experimental workflow and the compound's known signaling pathways offer a clear visual representation of the process and its underlying molecular mechanisms. This information is intended to facilitate further research into the therapeutic potential of this compound and to support its development as a potential pharmaceutical agent.

References

- 1. Phytochemicals and biological studies of plants from the genus Balanophora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. staff.cimap.res.in [staff.cimap.res.in]

- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. inspiredhealthmed.com [inspiredhealthmed.com]

- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Total Synthesis of Balanophonin and its Enantiomers: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Balanophonin, a naturally occurring neolignan, has garnered significant interest due to its potential therapeutic properties, notably its anti-neuroinflammatory effects. This document provides a comprehensive overview of the total synthesis of this compound, including detailed experimental protocols for the racemic synthesis. While a specific enantioselective synthesis for this compound has not been extensively reported, this note also discusses general strategies for the separation of enantiomers. Furthermore, the known biological activities of this compound are summarized, with a focus on its mechanism of action in inhibiting inflammatory signaling pathways. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

This compound is a neolignan first isolated from Balanophora japonica. Structurally, it belongs to the 8-O-4' oxyneolignan class, characterized by an ether linkage between the C8 of the propanoid side chain of one phenylpropanoid unit and the C4' of the aromatic ring of the other. Recent studies have highlighted the anti-neuroinflammatory properties of this compound, making it an attractive target for synthetic chemists and pharmacologists. The ability to synthetically produce this compound and its analogs is crucial for further biological evaluation and the development of potential therapeutic agents.

Total Synthesis of (±)-Balanophonin

The total synthesis of racemic this compound has been achieved, providing a foundational methodology for accessing this natural product. The following protocol is based on established synthetic routes.

Synthetic Workflow

The overall synthetic strategy for (±)-Balanophonin is depicted below.

Caption: Synthetic workflow for the total synthesis of (±)-Balanophonin.

Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

A key step in the synthesis is the Claisen-Schmidt condensation of an appropriately substituted acetophenone and benzaldehyde to form the chalcone backbone.

-

Materials: Substituted acetophenone, substituted benzaldehyde, ethanol, aqueous sodium hydroxide.

-

Procedure:

-

Dissolve the substituted acetophenone and benzaldehyde in ethanol.

-

Cool the mixture in an ice bath.

-

Add aqueous sodium hydroxide solution dropwise with constant stirring.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify with dilute HCl.

-

Collect the precipitated chalcone by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Oxidative Cyclization to the Dihydrobenzofuran Core

The chalcone intermediate undergoes an oxidative cyclization to form the characteristic dihydrobenzofuran ring of this compound.

-

Materials: Chalcone intermediate, methanol, palladium(II) chloride, copper(II) chloride, oxygen.

-

Procedure:

-

Dissolve the chalcone in methanol.

-

Add palladium(II) chloride and copper(II) chloride to the solution.

-

Bubble oxygen through the reaction mixture while stirring at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting dihydrobenzofuran derivative by column chromatography.

-

Step 3: Final Reduction to (±)-Balanophonin

The final step involves the reduction of a carbonyl group to afford racemic this compound.

-

Materials: Dihydrobenzofuran intermediate, methanol, sodium borohydride.